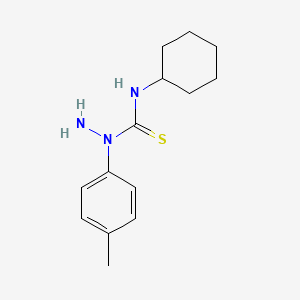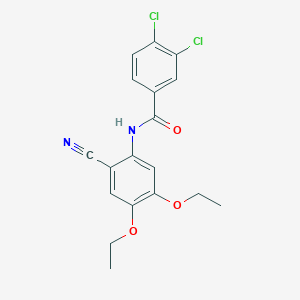![molecular formula C27H24N4O5S B11088250 2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B11088250.png)
2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE is a complex organic compound that features a quinoline and imidazoisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-[(8-METHOXY-5-QUINOLYL)SULFONYL]-3-(3-NITROPHENYL)-1,2,3,5,6,10B-HEXAHYDROIMIDAZO[5,1-A]ISOQUINOLINE include other quinoline and imidazoisoquinoline derivatives. These compounds often share similar structural features and may exhibit comparable chemical and biological properties.
Properties
Molecular Formula |
C27H24N4O5S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-(8-methoxyquinolin-5-yl)sulfonyl-3-(3-nitrophenyl)-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline |
InChI |
InChI=1S/C27H24N4O5S/c1-36-24-11-12-25(22-10-5-14-28-26(22)24)37(34,35)30-17-23-21-9-3-2-6-18(21)13-15-29(23)27(30)19-7-4-8-20(16-19)31(32)33/h2-12,14,16,23,27H,13,15,17H2,1H3 |
InChI Key |
IDGBAVGWJSRDPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N3CC4C5=CC=CC=C5CCN4C3C6=CC(=CC=C6)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11088172.png)

![1-{[(4-fluorophenyl)amino]methyl}-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088187.png)
![N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11088201.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11088214.png)
![1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11088217.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11088225.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11088232.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11088248.png)

![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11088265.png)
![(2Z)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11088267.png)
![1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B11088270.png)
